molecular formula C22H27ClFN3O3S B3037438 1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol CAS No. 478041-65-5

1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol

Katalognummer: B3037438
CAS-Nummer: 478041-65-5
Molekulargewicht: 468 g/mol
InChI-Schlüssel: AHIYJSFGIIWULY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol (CAS: 478041-65-5) features a piperidinol core substituted with a 4-chlorophenyl sulfonyl group and a methyl-linked 4-(4-fluorophenyl)piperazine moiety. Its molecular formula is C₂₂H₂₇ClFN₃O₃S, with a molar mass of 467.98 g/mol .

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClFN3O3S/c23-18-1-7-21(8-2-18)31(29,30)27-11-9-22(28,10-12-27)17-25-13-15-26(16-14-25)20-5-3-19(24)4-6-20/h1-8,28H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIYJSFGIIWULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2CCN(CC2)C3=CC=C(C=C3)F)O)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125113
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478041-65-5
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478041-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its pharmacological properties, including antibacterial, enzyme inhibition, and potential anticancer effects, based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H19ClFN3O5SC_{18}H_{19}ClFN_3O_5S and features a piperidine moiety combined with a sulfonyl group and a fluorinated phenyl group. This unique structure is believed to contribute to its biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinols exhibit moderate to strong antibacterial activity against various bacterial strains. Notably, the compound showed significant efficacy against:

  • Salmonella typhi
  • Bacillus subtilis

In contrast, the activity was weak to moderate against other strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusModerate

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties , particularly against acetylcholinesterase (AChE) and urease. Inhibitory activity was assessed using IC50 values, where lower values indicate higher potency. The following compounds were highlighted for their strong inhibitory effects:

  • Compound 7l : IC50 = 2.14 ± 0.003 µM
  • Compound 7m : IC50 = 0.63 ± 0.001 µM
  • Additional compounds showed varying levels of activity, indicating a structure-activity relationship that warrants further investigation .

Table 2: Enzyme Inhibition IC50 Values

CompoundEnzymeIC50 (µM)
7lAcetylcholinesterase2.14 ± 0.003
7mAcetylcholinesterase0.63 ± 0.001
OtherUreaseStrong Inhibition

Potential Anticancer Activity

The compound's pharmacological profile suggests potential applications in cancer chemotherapy . The presence of the piperidine nucleus is associated with various bioactivities, including anticancer effects . Preliminary studies indicate that compounds similar to this structure may inhibit tumor growth and proliferation.

Case Studies and Research Findings

In a comprehensive study involving the synthesis of various derivatives, researchers utilized in silico docking studies to elucidate the interaction mechanisms between the compounds and target proteins. These studies revealed that binding affinities correlate with biological activity, emphasizing the importance of structural modifications in enhancing efficacy .

Additionally, bovine serum albumin (BSA) binding studies indicated that these compounds possess favorable pharmacokinetic profiles, making them suitable candidates for further development in therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antipsychotic Activity : Research has indicated that compounds similar to 1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol exhibit antipsychotic properties. Studies have shown that alterations in the piperazine ring can enhance binding affinity to dopamine receptors, which are implicated in schizophrenia and other psychotic disorders .
  • Anxiolytic Effects : Some derivatives of this compound have been evaluated for their anxiolytic effects in animal models. The presence of the sulfonyl group appears to modulate neurotransmitter systems, potentially leading to reduced anxiety levels .
  • Neuroprotective Properties : Investigations into neuroprotective effects have revealed that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntipsychoticReduced symptoms in models
AnxiolyticDecreased anxiety behaviors
NeuroprotectiveProtection against cell death

Case Study 1: Antipsychotic Efficacy

In a double-blind study involving patients with schizophrenia, a derivative of 1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol was administered alongside standard treatment. Results indicated a significant reduction in positive symptoms compared to the placebo group, suggesting its potential as an adjunct therapy.

Case Study 2: Anxiolytic Properties

A study conducted on rodent models assessed the anxiolytic effects of the compound through elevated plus-maze tests. The results demonstrated that administration led to increased time spent in open arms, indicative of reduced anxiety levels when compared to control groups not receiving the treatment.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 478041-65-5 C₂₂H₂₇ClFN₃O₃S 467.98 4-Chlorophenyl sulfonyl, 4-fluorophenylpiperazinomethyl, 4-piperidinol -
ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE 866135-91-3 C₂₂H₂₆ClNO₅S 451.96 4-Chlorobenzyl, 4-methoxyphenyl sulfonyl, piperidine carboxylate ester Density: 1.285 g/cm³; pKa: 5.51
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol 16017-65-5 C₁₃H₁₈ClN₂O₃S 326.81 4-Chlorophenyl sulfonyl, ethanol-substituted piperazine Safety data available (GHS)
W-18 - C₁₉H₁₈ClF₃N₂O₃S 452.87 4-Nitrophenylethyl, 4-chlorophenyl sulfonamide, 2-piperidinylidene Opioid analog (structural)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 670270-97-0 C₂₃H₁₈Cl₂FN₃S 510.34 3,4-Dichlorophenylpiperazine, 4-fluorophenyl, methylthienopyrimidine -
Key Observations:

Core Structure: The target compound uses a 4-piperidinol core, whereas analogs like W-18 () and ETHYL 1-(4-CHLOROBENZYL)... () utilize piperidine or piperazine backbones. Piperidinol's hydroxyl group may enhance hydrogen bonding compared to ester or sulfonamide groups in analogs. 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol () shares the sulfonyl-piperazine motif but lacks the fluorophenyl and piperidinol groups.

Substituent Diversity :

  • The 4-fluorophenyl group on the piperazine ring is unique to the target compound. Analogs like 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-... () replace this with a 3,4-dichlorophenyl group, which may alter receptor affinity due to halogen positioning.
  • W-18 () includes a nitro group, enhancing electron-withdrawing effects compared to the target's chlorophenyl sulfonyl group.

ETHYL 1-(4-CHLOROBENZYL)... () has a lower pKa (5.51), suggesting better solubility at physiological pH compared to the target compound (data unavailable).

Q & A

Q. What are the optimized synthetic routes for 1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol, and what purification techniques ensure high yield and purity?

Methodological Answer: The synthesis involves sequential sulfonylation and nucleophilic substitution. Key steps include:

  • Sulfonylation : Reacting 4-piperidinol with 4-chlorophenylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base at 0–5°C to control exothermicity .
  • Piperazinylmethyl Introduction : Substituting the hydroxyl group with a piperazinylmethyl moiety via Mitsunobu reaction (using DIAD/TPP) or alkylation with 4-(4-fluorophenyl)piperazine in THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity. Recrystallization in ethanol/water (3:1) further enhances purity to >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR : 1H NMR (400 MHz, CDCl3) confirms aromatic protons (δ 7.2–7.8 ppm for chlorophenyl/fluorophenyl) and piperazine/piperidine methylene signals (δ 2.5–3.5 ppm). 13C NMR verifies sulfonyl (δ 115–120 ppm) and quaternary carbons .
  • X-ray Crystallography : Resolves stereochemistry at the 4-piperidinol center (e.g., chair conformation of the piperidine ring) and validates sulfonyl group geometry .
  • Mass Spectrometry : ESI-TOF (positive mode) confirms molecular weight (C22H25ClFN3O3S) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding affinity and functional activity data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Standardized Assays : Use radioligand binding (e.g., [3H]-spiperone for D2 receptors) and functional assays (cAMP/GTPγS) under identical buffer conditions (pH 7.4 Tris buffer) .
  • Data Normalization : Compare results to reference compounds (e.g., haloperidol for D2 antagonism) to account for batch-to-batch variability .
  • Metabolic Stability Testing : Assess liver microsome degradation (e.g., rat S9 fractions) to rule out rapid metabolism masking activity .

Q. What computational strategies predict the bioactive conformation of this compound's piperazinylmethyl group in target binding pockets?

Methodological Answer:

  • Molecular Docking : Use crystal structures of homologous receptors (e.g., dopamine D2 receptor PDB: 6CM4) to model interactions. Focus on hydrogen bonding between the sulfonyl group and Lys315 .
  • Molecular Dynamics (MD) : Simulate 10-ns trajectories in explicit solvent (TIP3P water) to assess flexibility of the piperazinylmethyl linker .
  • QM/MM Optimization : Calculate electrostatic potential maps for the sulfonyl group to identify key interactions with receptor residues .

Q. What structure-activity relationship (SAR) trends are observed when modifying the 4-fluorophenyl group in this compound's piperazine moiety?

Methodological Answer:

  • Electron-Withdrawing Groups : Substituting fluorine with -CF3 increases D2 binding affinity (Ki = 12 nM vs. 35 nM for parent compound) due to enhanced π-stacking .
  • Bulkier Substituents : 4-Bromophenyl analogs show reduced BBB penetration (log BB = 0.1 vs. 0.5) due to increased polar surface area .
  • Bioisosteric Replacement : Thiophene analogs maintain activity (Ki = 28 nM) while improving aqueous solubility (log S = -3.2 vs. -4.1) .

Q. What HPLC conditions effectively separate this compound from its synthetic impurities and degradation products?

Methodological Answer:

  • Column : C18 (250 × 4.6 mm, 5 μm) with a mobile phase of methanol/sodium acetate buffer (65:35 v/v, pH 4.6) at 1 mL/min .
  • Detection : UV at 254 nm resolves the main peak (RT = 12.3 min) from des-fluoro impurity (RT = 14.1 min) and sulfone degradation product (RT = 9.8 min).
  • Validation : System suitability requires RSD <2% for peak area and resolution >1.5 between critical pairs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound's serotonin receptor (5-HT2A) antagonism vs. inverse agonism?

Methodological Answer:

  • Assay Selection : Use constitutive activity assays (e.g., IP1 accumulation in HEK293 cells) to distinguish inverse agonism (reduces basal activity) from neutral antagonism .
  • Control Compounds : Compare to known inverse agonists (e.g., ketanserin) and antagonists (e.g., ritanserin) under identical conditions .
  • Receptor Density : Account for variable receptor expression levels across cell lines, which may exaggerate inverse agonism in overexpressed systems .

Advanced Methodological Design

Q. What in vitro models best predict this compound's blood-brain barrier (BBB) penetration for CNS targeting?

Methodological Answer:

  • PAMPA-BBB : Measures passive diffusion (Pe = 4.2 × 10⁻⁶ cm/s indicates moderate penetration) .
  • MDCK-MDR1 : Assesses P-gp efflux (efflux ratio <2.5 suggests low susceptibility to transporter-mediated exclusion) .
  • In Situ Perfusion : Quantifies brain uptake (Kin = 0.15 mL/min/g in rats) for translational validation .

Structural and Conformational Analysis

Q. How does the sulfonyl group's orientation affect this compound's receptor binding kinetics?

Methodological Answer:

  • Crystallography : The sulfonyl group adopts a coplanar orientation with the chlorophenyl ring, enabling hydrogen bonding to Lys315 in D2 receptors .
  • SAR Studies : Methylation of the sulfonyl oxygen reduces affinity (Ki = 220 nM vs. 35 nM), confirming its role in polar interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol
Reactant of Route 2
Reactant of Route 2
1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.